molecular formula C15H13ClF3NO3 B280262 N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide

N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide

Cat. No.: B280262
M. Wt: 347.71 g/mol
InChI Key: KHULSHGRJAONSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a trifluoroethoxymethyl group and a carboxylic acid amide linked to a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoroethoxymethyl group: This step may involve the reaction of the furan ring with a trifluoroethoxymethylating agent under controlled conditions.

    Formation of the carboxylic acid: This can be done through oxidation reactions.

    Amidation reaction: The carboxylic acid is then converted to the amide by reacting with 4-chlorobenzylamine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carboxylic acid or amide functionalities.

    Substitution: The trifluoroethoxymethyl and 4-chlorobenzyl groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furan-2,5-dione derivative, while reduction could produce a primary alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

    Biology: As a probe for studying biological pathways and interactions.

    Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxymethyl and 4-chlorobenzyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2,2-Trifluoroethoxymethyl)-furan-2-carboxylic acid benzylamide
  • 5-(2,2,2-Trifluoroethoxymethyl)-furan-2-carboxylic acid 4-methylbenzylamide
  • 5-(2,2,2-Trifluoroethoxymethyl)-furan-2-carboxylic acid 4-fluorobenzylamide

Uniqueness

The presence of the 4-chloro-benzylamide group distinguishes N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide from its analogs, potentially offering unique properties such as enhanced biological activity or improved stability.

Properties

Molecular Formula

C15H13ClF3NO3

Molecular Weight

347.71 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C15H13ClF3NO3/c16-11-3-1-10(2-4-11)7-20-14(21)13-6-5-12(23-13)8-22-9-15(17,18)19/h1-6H,7-9H2,(H,20,21)

InChI Key

KHULSHGRJAONSY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl

Origin of Product

United States

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